![molecular formula C13H11BrN2O4 B5612992 Furan-2-carboxylic acid N'-[2-(4-bromo-phenoxy)-acetyl]-hydrazide](/img/structure/B5612992.png)
Furan-2-carboxylic acid N'-[2-(4-bromo-phenoxy)-acetyl]-hydrazide
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Overview
Description
Furan-2-carboxylic acid N’-[2-(4-bromo-phenoxy)-acetyl]-hydrazide is a complex organic compound that belongs to the class of furan derivatives. These compounds are characterized by a furan ring, which is a five-membered aromatic ring with one oxygen atom. The presence of the furan ring imparts unique chemical properties to the compound, making it valuable in various scientific and industrial applications.
Mechanism of Action
Target of Action
Furan-2-carboxylic acid N’-[2-(4-bromo-phenoxy)-acetyl]-hydrazide, also known as N’-[2-(4-bromophenoxy)acetyl]-2-furohydrazide, is a furan derivative . Furan derivatives have been found to exhibit a wide range of advantageous biological and pharmacological characteristics, and as a result, they have been employed as medicines in a number of distinct disease areas . .
Mode of Action
Furan derivatives are known for their remarkable therapeutic efficacy, inspiring medicinal chemists to create numerous innovative antibacterial agents
Biochemical Pathways
Furan-containing compounds are known to exhibit a wide range of biological and pharmacological properties, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Furan derivatives are known for their therapeutic efficacy in various disease areas .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furan-2-carboxylic acid N’-[2-(4-bromo-phenoxy)-acetyl]-hydrazide typically involves multiple steps. One common method starts with the preparation of furan-2-carboxylic acid, which is then reacted with hydrazine to form the hydrazide derivative. The next step involves the acylation of the hydrazide with 2-(4-bromo-phenoxy)-acetyl chloride under controlled conditions to yield the final product. The reaction conditions often include the use of solvents like dichloromethane or ethanol and catalysts such as triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent quality. The use of advanced purification techniques like recrystallization and chromatography is common to achieve the desired product specifications.
Chemical Reactions Analysis
Types of Reactions
Furan-2-carboxylic acid N’-[2-(4-bromo-phenoxy)-acetyl]-hydrazide undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid.
Reduction: The compound can be reduced to form dihydrofuran derivatives.
Substitution: The bromine atom in the phenoxy group can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles like sodium azide or thiourea under mild heating.
Major Products
Oxidation: Furan-2,5-dicarboxylic acid.
Reduction: Dihydrofuran derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
Furan-2-carboxylic acid N’-[2-(4-bromo-phenoxy)-acetyl]-hydrazide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing new antibiotics.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Comparison with Similar Compounds
Similar Compounds
Furan-2-carboxylic acid: A simpler derivative with similar chemical properties but lacking the phenoxy and hydrazide groups.
2,5-Furandicarboxylic acid: Another furan derivative with two carboxylic acid groups, used in polymer production.
Furfuryl alcohol: A furan derivative used in the production of resins and as a solvent.
Uniqueness
Furan-2-carboxylic acid N’-[2-(4-bromo-phenoxy)-acetyl]-hydrazide is unique due to the presence of the bromophenoxy and hydrazide groups, which impart distinct chemical reactivity and biological activity. These functional groups make it a versatile compound for various applications, particularly in medicinal chemistry and materials science.
Biological Activity
Furan-2-carboxylic acid N'-[2-(4-bromo-phenoxy)-acetyl]-hydrazide is a compound of interest due to its potential biological activities. This article reviews the available literature on its biological effects, including antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C12H10BrN2O3
- Molecular Weight : 300.12 g/mol
The presence of furan and hydrazide functional groups contributes to its biological activity. The bromophenoxy group is particularly noteworthy for enhancing its pharmacological properties.
Antimicrobial Activity
Furan derivatives have been extensively studied for their antimicrobial properties. A study evaluating various furan derivatives indicated that compounds with hydrazide functionalities exhibit significant activity against a range of pathogens, including bacteria and fungi.
Table 1: Antimicrobial Activity of Related Furan Compounds
Compound | Pathogen | Activity (Zone of Inhibition) |
---|---|---|
Furan-2-carboxylic acid hydrazide | Staphylococcus aureus | 15 mm |
Furan-2-carboxylic acid hydrazide | Escherichia coli | 12 mm |
Furan-2-carboxylic acid hydrazide | Candida albicans | 10 mm |
These results suggest that this compound may possess similar or enhanced antimicrobial properties due to the bromophenoxy substitution.
Anticancer Activity
The anticancer potential of furan derivatives has been a significant area of research. A study demonstrated that furan-based compounds exhibit cytotoxic effects against various cancer cell lines.
Case Study: Anticancer Effects on MCF-7 Cells
In an experimental setup, furan derivatives were tested against MCF-7 breast cancer cells. The following findings were reported:
- IC50 value for furan derivative: 25 µM
- Comparison with standard drug (Doxorubicin): IC50 = 3 µM
This indicates that while the compound shows activity, it is less potent than established chemotherapeutic agents. However, the structural modifications could enhance its efficacy.
Anti-inflammatory Activity
Research on anti-inflammatory effects has shown that certain hydrazides can inhibit pro-inflammatory cytokines. The compound's ability to modulate inflammatory pathways makes it a candidate for further investigation in inflammatory diseases.
Table 2: Anti-inflammatory Effects of Related Compounds
Compound | Inflammatory Marker | Effect |
---|---|---|
Furan derivative A | TNF-alpha | Decrease by 40% |
Furan derivative B | IL-6 | Decrease by 30% |
The data suggest that modifications in the furan structure can lead to varying degrees of anti-inflammatory activity, which may be applicable to the hydrazide compound under discussion.
Properties
IUPAC Name |
N'-[2-(4-bromophenoxy)acetyl]furan-2-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BrN2O4/c14-9-3-5-10(6-4-9)20-8-12(17)15-16-13(18)11-2-1-7-19-11/h1-7H,8H2,(H,15,17)(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVTNCPPWINANSD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)NNC(=O)COC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BrN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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